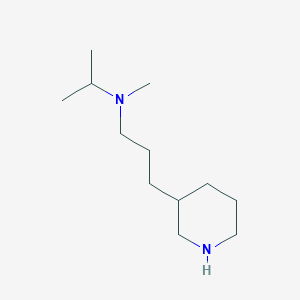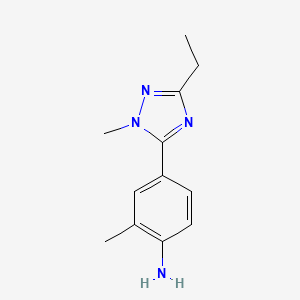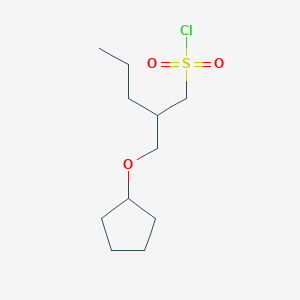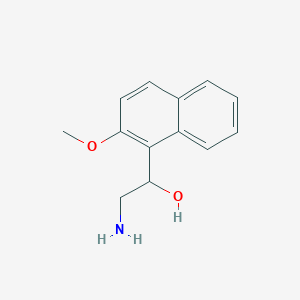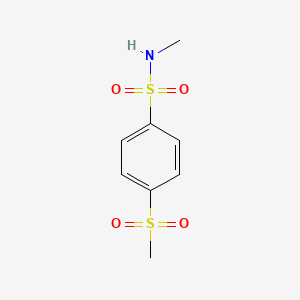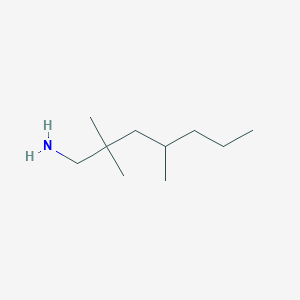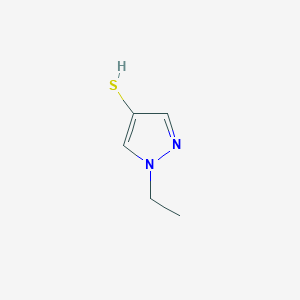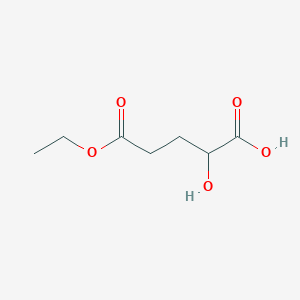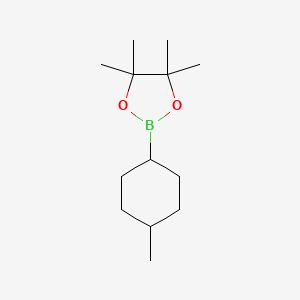![molecular formula C11H19N3O2 B15324698 N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)
N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a diazaspiro ring system and a Boc-protected amine group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor, followed by the introduction of the Boc-protected amine group. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of new drugs.
Industry: The compound can be used in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism by which N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amine group plays a crucial role in these interactions, influencing the compound's biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
1,2-diazaspiro[2.5]oct-1-en-6-amine
Boc-protected amines
Other diazaspiro compounds
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
tert-butyl N-(1,2-diazaspiro[2.5]oct-1-en-6-yl)carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)12-8-4-6-11(7-5-8)13-14-11/h8H,4-7H2,1-3H3,(H,12,15) |
Clé InChI |
LTGJAXLZRYCTQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC2(CC1)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



